![molecular formula C16H22N2O4 B2709797 Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate CAS No. 2034429-32-6](/img/structure/B2709797.png)
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate
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Description
Scientific Research Applications
- The compound’s fluorescence properties have drawn attention. Fluorescent molecules play a crucial role in understanding biological systems. Researchers have explored the absorption and emission properties of different benzoxazoles and benzothiazoles due to their high quantum yields. While these heterocyclic systems have been studied, the isothiazolo [4,5-b] pyridine moiety remains relatively unexplored. Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate could serve as a novel fluorescent probe or biomarker .
- Isothiazolopyridines, including derivatives with various substituents, have been investigated for their biological activity. For instance, 2-(4-substituted-piperazin-1-ylalkyl)-3-oxoisothiazolo [5,4-b] pyridines exhibit strong analgesic activity and moderate antimycobacterial properties. Additionally, derivatives of isothiazolo [5,4-b] pyridine have shown antiaggregative action. Understanding the structure-activity relationship of this compound could aid drug development .
- Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate and related compounds may have antiviral properties. Similar structures containing five-membered heteroaryl amines have demonstrated promising antiviral activity against viruses like Newcastle disease virus. Further modifications could lead to potential antiviral therapeutics .
- Among the derivatives of isothiazolo [5,4-b] pyridine, some exhibit good antimicrobial potential. For instance, compounds like 1a and 1b have demonstrated activity against microbial pathogens. Investigating their mechanisms of action and optimizing their efficacy could contribute to the development of new antimicrobial agents .
- Isothiazolo [4,5-b] pyridine derivatives have been used for a wide range of biological targets. Their unique structure and substituents play a crucial role in determining their biological effects. Researchers continue to explore these compounds for applications in drug discovery and understanding cellular processes .
- Density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods have been employed to investigate the ground-state and excited-state properties of this compound. Computational studies provide insights into its electronic structure, optical properties, and solvatochromism. These theoretical approaches enhance our understanding of its behavior in different environments .
Fluorescent Probes and Biomarkers
Biological Activity and Drug Development
Antiviral Potential
Antimicrobial Agents
Biological Targets and Mechanisms
Computational Studies and Theoretical Insights
properties
IUPAC Name |
ethyl 4-oxo-4-(4-pyridin-4-yloxypiperidin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-21-16(20)4-3-15(19)18-11-7-14(8-12-18)22-13-5-9-17-10-6-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJMLFRFMKQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate |
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